molecular formula C13H14F2O3 B2895820 Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate CAS No. 1283953-42-3

Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate

Cat. No.: B2895820
CAS No.: 1283953-42-3
M. Wt: 256.249
InChI Key: BPUGKAZODMBOIG-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate is an organic compound with a complex structure that includes a difluorophenyl group and a dimethyl-oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate typically involves the esterification of 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Produces 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoic acid.

    Reduction: Yields 3-(3,5-difluorophenyl)-2,2-dimethyl-3-hydroxypropanoate.

    Substitution: Results in various substituted difluorophenyl derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3,5-dichlorophenyl)-2,2-dimethyl-3-oxopropanoate
  • Ethyl 3-(3,5-dibromophenyl)-2,2-dimethyl-3-oxopropanoate
  • Ethyl 3-(3,5-dimethylphenyl)-2,2-dimethyl-3-oxopropanoate

Uniqueness

Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate is unique due to the presence of fluorine atoms, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

Properties

IUPAC Name

ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c1-4-18-12(17)13(2,3)11(16)8-5-9(14)7-10(15)6-8/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUGKAZODMBOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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